molecular formula C16H32N2O3S B7129524 N-[2-methyl-2-(3-methylpiperidin-1-yl)propyl]-1-(oxan-2-yl)methanesulfonamide

N-[2-methyl-2-(3-methylpiperidin-1-yl)propyl]-1-(oxan-2-yl)methanesulfonamide

Cat. No.: B7129524
M. Wt: 332.5 g/mol
InChI Key: VSDAPRAIFMFZOF-UHFFFAOYSA-N
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Description

N-[2-methyl-2-(3-methylpiperidin-1-yl)propyl]-1-(oxan-2-yl)methanesulfonamide is a complex organic compound that features a piperidine ring, a sulfonamide group, and an oxane ring

Properties

IUPAC Name

N-[2-methyl-2-(3-methylpiperidin-1-yl)propyl]-1-(oxan-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O3S/c1-14-7-6-9-18(11-14)16(2,3)13-17-22(19,20)12-15-8-4-5-10-21-15/h14-15,17H,4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDAPRAIFMFZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(C)(C)CNS(=O)(=O)CC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-2-(3-methylpiperidin-1-yl)propyl]-1-(oxan-2-yl)methanesulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Oxane Ring: The oxane ring is introduced through a nucleophilic substitution reaction, where an appropriate oxane derivative reacts with the piperidine intermediate.

    Introduction of the Sulfonamide Group: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-2-(3-methylpiperidin-1-yl)propyl]-1-(oxan-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the piperidine ring.

    Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-methyl-2-(3-methylpiperidin-1-yl)propyl]-1-(oxan-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the sulfonamide group can form hydrogen bonds with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxypropyl)-2-{[3-(2-methylpiperidin-1-yl)propyl]amino}propanamide
  • [3-(2-methylpiperidin-1-yl)propyl][(3-methylthiophen-2-yl)methyl]amine

Uniqueness

N-[2-methyl-2-(3-methylpiperidin-1-yl)propyl]-1-(oxan-2-yl)methanesulfonamide is unique due to the combination of the piperidine ring, oxane ring, and sulfonamide group. This combination provides a distinct set of chemical properties and potential biological activities that are not found in other similar compounds.

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